molecular formula C7H14N2O B1176212 1,4-Butanediol dimethylacrylate CAS No. 148390-75-4

1,4-Butanediol dimethylacrylate

Cat. No.: B1176212
CAS No.: 148390-75-4
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Description

Monomeric Structure and Reactive Sites

The molecular formula of 1,4-Butanediol (B3395766) dimethacrylate is C₁₂H₁₈O₄. nih.gov Its structure consists of a central 1,4-butanediol core, which is a four-carbon chain. At each end of this chain, a methacrylate (B99206) functional group is attached via an ester linkage. ontosight.ai These two methacrylate groups are the molecule's reactive sites. ontosight.ai Each methacrylate group contains a carbon-carbon double bond (C=C), which is susceptible to free-radical polymerization. When polymerization is initiated, these double bonds break, and the BDDMA molecules link together to form long polymer chains. Because each BDDMA monomer has two reactive sites, it can connect two different polymer chains, creating a three-dimensional network structure. This process is known as cross-linking. ontosight.aiatamanchemicals.com

Table 1: Chemical and Physical Properties of 1,4-Butanediol Dimethacrylate

PropertyValue
IUPAC Name4-(2-methylprop-2-enoyloxy)butyl 2-methylprop-2-enoate nih.gov
CAS Number2082-81-7 sigmaaldrich.com
Molecular Weight226.27 g/mol nih.govsigmaaldrich.com
Molecular FormulaC₁₂H₁₈O₄ nih.gov
Density1.023 g/mL at 25 °C sigmaaldrich.com
Boiling Point132-134 °C at 4 mmHg sigmaaldrich.com
Refractive Indexn20/D 1.456 sigmaaldrich.com
AppearanceClear Liquid chemicalbook.com

This data is compiled from multiple sources for reference. chemicalbook.comnih.govsigmaaldrich.com

Significance as a Multifunctional Monomer in Polymer Chemistry

BDDMA's primary significance in polymer chemistry lies in its role as a multifunctional, specifically difunctional, monomer. ontosight.aiatamanchemicals.com This difunctionality allows it to act as a potent cross-linking agent, a fundamental component for creating thermosetting polymers with robust network structures. chemicalbook.comatamanchemicals.com During polymerization, BDDMA monomers can link with other monomers from two directions, effectively creating bridges or cross-links between linear polymer chains.

The introduction of these cross-links dramatically alters the properties of the resulting material. Polymers incorporating BDDMA typically exhibit:

Enhanced Mechanical Properties : The cross-linked network increases the material's hardness, rigidity, and wear resistance. polysciences.com This is a critical attribute in applications like dental composites.

Improved Thermal Stability : The strong covalent bonds of the cross-linked structure provide greater resistance to deformation at elevated temperatures. atamanchemicals.com

Increased Chemical Resistance : The dense, networked structure can limit the penetration of solvents and other chemicals, thus enhancing the material's durability. storchem.com

BDDMA is a low-viscosity monomer, which is advantageous for processing and formulation, allowing for higher filler loading in composites and better handling characteristics. atamanchemicals.comgeosc.com It is used as a reactive diluent in some applications, helping to reduce the viscosity of resin systems while also participating in the polymerization reaction. atamanchemicals.comgeosc.com

Overview of Key Research Domains and Scholarly Contributions

Research into BDDMA is prominent across several domains of materials science, owing to its versatility as a cross-linking agent. Scholarly work has consistently focused on leveraging its properties to create advanced materials.

Key research domains include:

Dental Materials : BDDMA is extensively studied and used as a cross-linking agent in dental composites, adhesives, and sealants. chemicalbook.comontosight.ai Research in this area focuses on improving the mechanical strength, durability, and wear resistance of dental restorations. polysciences.com Studies have also investigated its effects on the properties of human pulp cells, a critical consideration for biocompatibility in dental applications. sigmaaldrich.comsigmaaldrich.com

Polymer Foams : Researchers have explored the use of BDDMA in creating polymer foams with highly controlled structures. A notable contribution involves the use of foamed emulsion templating to synthesize open-cell poly(1,4-BDDMA) foams. rsc.org This research demonstrates the ability to control pore size and connectivity, which is crucial for applications in filtration, scaffolds, and lightweight structural materials. sigmaaldrich.comrsc.org

Tissue Engineering : In biomedical engineering, BDDMA is utilized to fabricate scaffolds for tissue regeneration. ontosight.ai Its ability to form porous, cross-linked structures provides a suitable environment for cell growth and tissue development. ontosight.ai

Adhesives and Coatings : The compound enhances the strength, adhesion, and resistance of coatings and adhesives. atamanchemicals.comstorchem.com It contributes to UV stability and abrasion resistance in applications like automotive coatings.

Advanced Materials Synthesis : BDDMA has been employed in the creation of specialized structured materials. For example, it has been used in the double replication of silica (B1680970) colloidal crystal films, demonstrating its utility in fabricating materials for advanced technological applications. sigmaaldrich.comsigmaaldrich.com Furthermore, it has been a component in developing new cross-linked polymeric supports for the solid-phase synthesis of peptides. acs.org

Table 2: Selected Research Findings on BDDMA

Research AreaKey FindingScholarly Contribution
Polymer Foams Foamed emulsions based on 1,4-BDDMA can be used as templates to create highly porous, open-cell polymer foams with a "sub-porosity" within the pore walls. rsc.orgDabrowski et al. (2020) demonstrated a method to control foam structure by optimizing the emulsion composition, leading to tailor-made polymer foams. rsc.org
Solid-Phase Peptide Synthesis A new cross-linked polymeric support was developed by copolymerizing styrene (B11656) and BDDMA, showing excellent swelling and stability for synthesizing peptides with high purity and yield. acs.orgRoice et al. (1999) introduced a hydrophilic-hydrophobic balanced resin support (PS-BDODMA) that is highly compatible with polypeptide chains. acs.org
Nanohybrid Elastomers BDDMA was used in the development of an in-situ photocrosslinkable nanohybrid elastomer based on polybutadiene/polyhedral oligomeric silsesquioxane. sigmaaldrich.comsigmaaldrich.comMirmohammadi et al. (2016) investigated its application in high-performance polymer synthesis, relevant for medical device adhesives. sigmaaldrich.comsigmaaldrich.com
Structured Materials The efficacy of BDDMA was highlighted in the process of creating structured materials through the replication of silica colloidal crystal films. sigmaaldrich.comsigmaaldrich.comRussell and Mallouk (2017) showcased its use in fabricating materials for advanced technological applications. sigmaaldrich.comsigmaaldrich.com

Properties

CAS No.

148390-75-4

Molecular Formula

C7H14N2O

Origin of Product

United States

Synthetic Methodologies for 1,4 Butanediol Dimethacrylate

Direct Esterification Pathways

Direct esterification is a fundamental and widely employed method for the synthesis of 1,4-Butanediol (B3395766) Dimethacrylate. This pathway involves the reaction of a diol with a carboxylic acid, specifically methacrylic acid, to form the corresponding diester and water. The success of this method hinges on the careful selection of reactants, catalysts, and the strategic management of the reaction equilibrium.

Reactant Systems: 1,4-Butanediol and Methacrylic Acid

The reaction is an equilibrium process, and to drive it towards the formation of the product, an excess of one reactant can be used, or, more commonly, the water byproduct is continuously removed from the reaction mixture.

Catalytic Systems and Their Efficacy

Acid catalysts are essential to achieve practical reaction rates in the esterification of 1,4-Butanediol with methacrylic acid. These catalysts function by protonating the carbonyl oxygen of the methacrylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the hydroxyl groups of 1,4-Butanediol. Common homogeneous acid catalysts for this process include strong protic acids such as p-toluenesulfonic acid, sulfuric acid, and methanesulfonic acid. google.comgoogle.com While effective, these liquid catalysts can present challenges related to corrosion and separation from the final product. This has led to increasing interest in solid, heterogeneous catalysts.

Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for regeneration and reuse, and reduced corrosivity. HZSM-5, a zeolite with a specific framework structure (MFI-type), is a prominent example of a solid acid catalyst investigated for esterification reactions. nih.govnih.gov

The efficacy of HZSM-5 as an esterification catalyst stems from several key properties:

Strong Acidity: HZSM-5 possesses strong Brønsted acid sites within its crystalline microporous structure, which are highly effective at catalyzing esterification. researchgate.net The acidic strength can be greater than that of homogeneous catalysts like sulfuric acid, leading to higher reaction rates. nih.gov

Shape Selectivity: The well-defined pore structure of HZSM-5 can influence the reaction by controlling the access of reactants and the egress of products, potentially improving selectivity towards the desired ester.

Hydrothermal Stability: Zeolites like HZSM-5 typically exhibit good stability under the temperature and pressure conditions required for esterification.

Modifiability: The catalytic properties of HZSM-5 can be tailored. For instance, supporting heteropolyacids (HPAs) like phosphotungstic acid (PTA) on ZSM-5 has been shown to create highly active catalysts for the esterification of methacrylic acid with other glycols. researchgate.netscispace.com Similarly, implanting metal species such as Zirconium (Zr) into the ZSM-5 framework can enhance acidity and improve catalytic activity for complex ester synthesis. mdpi.com

While homogeneous catalysts are commonly cited in patents for this specific synthesis, the established effectiveness of HZSM-5 in a wide range of other esterification reactions makes it a highly relevant and potent heterogeneous alternative. nih.govresearchgate.net

Process Optimization and Reaction Control

To maximize the yield and purity of 1,4-Butanediol Dimethacrylate while minimizing reaction time and side reactions, precise control over process parameters is crucial. Key variables include the temperature profile, reaction duration, and the effective management of the water byproduct.

The rate of esterification is highly dependent on temperature. Higher temperatures generally increase the reaction rate, but can also promote undesirable side reactions, such as the polymerization of the methacrylate (B99206) groups. A typical temperature range for the esterification of (meth)acrylic acid with 1,4-Butanediol is between 80°C and 140°C. google.com The optimal temperature profile is often a balance between achieving a reasonable reaction rate and maintaining the stability of the reactants and products.

The reaction time is interconnected with temperature, catalyst concentration, and the efficiency of water removal. The reaction is monitored until the desired conversion of the limiting reactant is achieved, which can take several hours.

Table 1: Representative Process Parameters for Direct Esterification

Parameter Value/Range Source
Reactants 1,4-Butanediol, Methacrylic Acid google.com
Catalyst Acidic (e.g., p-toluenesulfonic acid) google.com
Temperature 80°C - 140°C google.com
Pressure Atmospheric google.com
Byproduct Removal Azeotropic Distillation google.com

As esterification is an equilibrium-limited reaction, the continuous removal of the water byproduct is a critical strategy to shift the equilibrium towards the formation of the diester, thereby driving the reaction to completion. google.com

A highly effective method for water removal in this synthesis is azeotropic distillation. google.com This technique involves adding an inert organic solvent, known as an entraining agent, to the reaction mixture. This agent forms a low-boiling azeotrope with water. Suitable entraining agents include aliphatic or cycloaliphatic hydrocarbons with boiling points typically between 65°C and 120°C, such as cyclohexane. google.com

The process works as follows:

The reaction mixture is heated to the boiling point of the azeotrope.

The vapor, enriched with water, is distilled off and condensed.

In the condenser, the water and the immiscible entraining agent separate into two phases.

The water is collected and removed, while the entraining agent is typically returned to the reactor to continue the process.

This continuous removal of water effectively pulls the reaction forward, leading to high conversions and yields of 1,4-Butanediol Dimethacrylate.

Transesterification Processes

Transesterification is a key process for producing 1,4-butanediol dimethacrylate, offering a direct route from readily available starting materials. The reaction involves the exchange of the alcohol group of an ester with another alcohol. In this case, the methyl group from methyl methacrylate is exchanged with 1,4-butanediol to form the desired dimethacrylate ester and methanol (B129727) as a byproduct.

The synthesis of 1,4-butanediol dimethacrylate is commonly achieved through the transesterification of 1,4-butanediol with methyl methacrylate. google.com This reaction system is advantageous due to the commercial availability and relative low cost of the reactants. The stoichiometry of the reaction requires two moles of methyl methacrylate for every mole of 1,4-butanediol to produce one mole of 1,4-butanediol dimethacrylate. However, in practice, a molar excess of methyl methacrylate is often used to drive the reaction equilibrium towards the product side. google.com The molar ratio of methyl methacrylate to 1,4-butanediol can range from 3.5:1 to 6.5:1. google.com

Catalysts are essential for achieving a high rate of transesterification and for ensuring the reaction proceeds with high selectivity towards the desired product. The choice of catalyst influences reaction conditions, reaction time, and the ease of post-reaction purification.

Organotin compounds are widely utilized as homogeneous catalysts in the synthesis of 1,4-butanediol dimethacrylate. google.com These catalysts are known for their high catalytic efficiency, allowing for shorter reaction times and milder reaction conditions. google.com Examples of organotin catalysts include dibutyltin (B87310) dichloride, dibutyltin oxide, and dimethyltin (B1205294) dichloride. google.comgoogleapis.com The amount of organotin catalyst added is typically in the range of 0.5% to 5.0% of the total mass of the raw materials. google.com A key advantage of certain organotin catalysts, such as those derived from dimethyltin compounds, is their facile removal from the reaction mixture through an alkaline wash, resulting in a final product that is essentially free of the catalyst. googleapis.comgoogle.com

Table 1: Examples of Organotin Catalysts in Transesterification

Catalyst Name Chemical Formula Key Features
Dibutyltin dichloride (C4H9)2SnCl2 Effective transesterification catalyst. google.com
Dibutyltin oxide (C4H9)2SnO Excellent transesterification catalyst. google.com
Dimethyltin dichloride (CH3)2SnCl2 Readily removed from the reaction mixture. googleapis.com

Reactive distillation is an integrated process that combines chemical reaction and distillation in a single unit. This technique is particularly effective for equilibrium-limited reactions like transesterification. By continuously removing the methanol byproduct from the reaction mixture, the equilibrium is shifted towards the formation of 1,4-butanediol dimethacrylate, leading to higher conversion and product purity. google.com

In a typical reactive distillation setup for BDDMA synthesis, the reactants and catalyst are fed into a reaction kettle connected to a distillation column. google.com The reaction mixture is heated, and as methanol is formed, it is vaporized and removed from the top of the column. google.com The temperature at the top of the tower is typically maintained between 62-70°C. google.com The higher boiling reactants and the BDDMA product are retained in the reaction section, allowing the reaction to proceed to completion. This process can yield a product with a purity greater than 99.0%. google.com

Catalytic Systems and Their Selectivity

Strategies for Polymerization Inhibition During Synthesis

A significant challenge during the synthesis and purification of methacrylate esters is the prevention of premature polymerization, which can be initiated by heat and the presence of radicals. wikipedia.org To counteract this, polymerization inhibitors are added to the reaction mixture. nih.gov

Several classes of chemical compounds are effective as polymerization inhibitors. Phenolic compounds are a prominent group, with hydroquinone (B1673460) (HQ) and its monomethyl ether (MEHQ) being commonly used. wikipedia.org These inhibitors function by scavenging radicals that initiate the polymerization chain reaction. longchangchemical.com MEHQ is particularly effective in the presence of dissolved oxygen. nih.govresearchgate.net

In some processes, a composite or a combination of inhibitors is used to enhance the polymerization inhibition effect. google.com For instance, a mixture of hydroquinone, MEHQ, a phenothiazine-type inhibitor, and a copper salt can be employed. google.com The use of composite inhibitors can offer synergistic effects, providing better protection against polymerization over a wider range of conditions. google.com The total amount of the composite polymerization inhibitor added is typically in the range of 0.05% to 0.5% of the total mass of the raw materials. google.com

Table 2: Common Polymerization Inhibitors

Inhibitor Abbreviation Typical Use
Hydroquinone HQ General purpose inhibitor for vinyl monomers. wikipedia.orggoogle.com
Monomethyl Ether Hydroquinone MEHQ Effective in the presence of oxygen, common for acrylates and methacrylates. researchgate.netsigmaaldrich.comrsc.org

Mechanistic Aspects of Inhibitor Performance

The synthesis and storage of 1,4-butanediol dimethacrylate require the use of polymerization inhibitors to prevent spontaneous free-radical polymerization, which can be initiated by heat, light, or impurities. google.comnih.gov These inhibitors function by intercepting radical species that initiate the polymerization chain reaction. The effectiveness of an inhibitor is dependent on factors such as temperature, the presence of oxygen, and the specific monomer system. researchgate.net

Commonly used inhibitors in methacrylate synthesis include phenolic compounds like hydroquinone (HQ) and its derivatives (e.g., monomethyl ether hydroquinone - MEHQ), and phenothiazine (B1677639) (PTZ). acs.orgacs.org The mechanism of these inhibitors is primarily based on their ability to scavenge radicals.

Phenolic Inhibitors (e.g., Hydroquinone): The inhibitory action of hydroquinone is significantly enhanced by the presence of dissolved oxygen. acs.orgeastman.comchempoint.com The process begins when an initiating radical (R•) reacts with molecular oxygen to form a peroxy radical (ROO•). eastman.comchempoint.com Hydroquinone then donates a hydrogen atom from one of its hydroxyl groups to this peroxy radical, neutralizing it and forming a more stable semiquinone radical. researchgate.net This semiquinone radical is less reactive and can subsequently react with another peroxy radical to form stable, non-radical products, effectively terminating the polymerization chain. eastman.comchempoint.com This synergistic relationship with oxygen makes hydroquinone and its derivatives highly effective as storage and process inhibitors. eastman.comchempoint.com

Nitroxide Radicals (e.g., TEMPO): Stable nitroxide radicals, such as (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO), are also potent polymerization inhibitors. They function by directly and rapidly reacting with carbon-centered propagating radicals (P•) to form a dormant species known as an alkoxyamine. nih.govwhiterose.ac.uk This reaction effectively traps the growing polymer chain, preventing further propagation. whiterose.ac.uk The reaction is often reversible, allowing for controlled or "living" polymerization under specific conditions, but in the context of inhibition, it serves to halt uncontrolled polymerization. whiterose.ac.uk

Composite Inhibitors: In industrial practice, a combination of inhibitors is often used to provide robust protection under various conditions. For instance, a patent for BDDMA synthesis describes a composite inhibitor system comprising different classes of compounds, which offers benefits like high-temperature resistance and superior polymerization inhibition without affecting the product's color. google.com

Table 2: Mechanism of Common Polymerization Inhibitors

Inhibitor ClassExample(s)Mechanism of ActionOxygen Requirement
Phenolic Hydroquinone (HQ), MEHQHydrogen atom transfer to peroxy radicals, forming stable species. eastman.comchempoint.comresearchgate.netRequired for optimal performance (synergistic effect). acs.orgeastman.comchempoint.com
Phenothiazines Phenothiazine (PTZ)Acts as a strong inhibitor, effectiveness is independent of oxygen levels. acs.orgNot required. acs.org
Nitroxides TEMPOTraps carbon-centered radicals to form stable alkoxyamines, terminating chain growth. nih.govwhiterose.ac.ukNot required.
Quinones Benzoquinone (BQ)Reacts with initiator and/or propagating radicals to slow the polymerization rate. nih.govlongchangchemical.comNot required.

Industrial Scalability and Green Chemistry Principles in BDDMA Production

The industrial production of 1,4-butanediol dimethacrylate is governed by the need for process efficiency, economic viability, and increasing adherence to sustainable manufacturing practices. Scaling up production from laboratory to industrial levels involves overcoming challenges in heat management, reaction control, and purification. nih.gov The principles of green chemistry provide a framework for optimizing the BDDMA production process to minimize its environmental footprint. lubrizol.comnih.govsekisuidiagnostics.comfatfinger.io

Industrial Scalability: Continuous production processes are generally favored for large-scale manufacturing of chemicals like 1,4-butanediol, the precursor to BDDMA, due to consistent output and potential for automation. chemanalyst.com For BDDMA itself, reactive distillation is a key technology for industrial-scale transesterification, as it combines reaction and separation into a single unit, improving efficiency and yield. google.com However, the exothermic nature of polymerization reactions poses a significant challenge; inadequate heat removal can lead to runaway reactions. nih.gov Therefore, robust thermal management systems and reliable inhibitor protocols are critical for safe and stable industrial operation.

Green Chemistry Principles in BDDMA Production:

Catalysis: The shift from corrosive strong acid catalysts like sulfuric acid in direct esterification to more benign alternatives is a key green chemistry approach. The use of reusable solid acid catalysts or highly efficient organotin catalysts in transesterification reduces waste and corrosion issues. google.com This aligns with the principle of using catalytic reagents over stoichiometric ones. nih.gov

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. nih.gov Transesterification processes for BDDMA can exhibit high atom economy, with methanol being the only major byproduct, which can potentially be recovered and reused.

Use of Renewable Feedstocks: A significant advancement in the green production of BDDMA lies in the sourcing of its precursor, 1,4-butanediol (BDO). Traditionally derived from petrochemicals, there are now commercial-scale bioprocesses that produce BDO from the fermentation of renewable carbohydrate feedstocks like sugars. researchgate.netnih.gov Utilizing this "bio-BDO" for BDDMA synthesis can substantially reduce the carbon footprint and reliance on fossil fuels.

Waste Prevention: The selection of highly selective catalysts that minimize side reactions is crucial for waste prevention. lubrizol.com Furthermore, processes that allow for the recycling of catalysts and solvents contribute to a more sustainable manufacturing cycle. google.com

By integrating these principles, the industrial production of 1,4-butanediol dimethacrylate can be made more efficient, safer, and environmentally sustainable.

Role of 1,4 Butanediol Dimethacrylate As a Crosslinking Agent

Contribution to Three-Dimensional Polymer Architecture Design

The primary function of 1,4-butanediol (B3395766) dimethacrylate in polymer synthesis is to act as a crosslinking agent, effectively bridging polymer chains to create a stable, three-dimensional network. atamanchemicals.comnih.gov This process is fundamental to the design of polymer architectures with tailored properties. The presence of two methacrylate (B99206) functional groups at either end of the BDDMA molecule enables it to participate in polymerization reactions, such as free-radical polymerization, forming covalent bonds that link linear polymer chains together. arkema.comguidechem.com

The resulting crosslinked structure imparts a higher degree of rigidity and structural integrity to the polymer compared to its linear counterparts. This is crucial in applications where materials must maintain their shape and resist deformation under stress. For instance, in the creation of polymer foams, BDDMA is used to solidify the structure of foamed emulsions, resulting in highly porous materials with a defined pore structure. rsc.orgsigmaaldrich.comsigmaaldrich.com The ability to control the crosslink density by varying the concentration of BDDMA allows for the precise tuning of the final polymer's physical and mechanical properties.

Enhancement of Mechanical Performance in Polymeric Systems

The incorporation of 1,4-butanediol dimethacrylate as a crosslinking agent significantly enhances the mechanical properties of polymeric systems.

The formation of a three-dimensional network through crosslinking with BDDMA directly contributes to an increase in the tensile strength, modulus, and hardness of the resulting polymer. polysciences.com The crosslinks restrict the movement of polymer chains, making the material more resistant to deformation under tensile stress. Research has shown that a higher degree of crosslinking, achieved by increasing the concentration of BDDMA, generally leads to a harder and more durable material. koyonchem.com This is particularly evident in applications like dental resins and composites, where hardness and wear resistance are paramount. polysciences.com

Impact of Crosslinking on Mechanical Properties

PropertyEffect of BDDMA CrosslinkingPrimary Mechanism
Tensile StrengthIncreaseRestriction of polymer chain movement, distribution of stress across the network.
ModulusIncreaseIncreased stiffness due to the formation of a rigid 3D network.
HardnessIncreaseHigher resistance to surface indentation and scratching due to the interconnected polymer structure. polysciences.comkoyonchem.com

The crosslinked network created by BDDMA significantly improves the dimensional stability of polymers. By locking the polymer chains in place, it reduces the material's tendency to swell, shrink, or deform in response to environmental changes such as temperature and humidity. This enhanced stability is critical for applications requiring precise dimensions over time.

Furthermore, the increased hardness and rigidity imparted by BDDMA crosslinking lead to superior wear resistance. polysciences.com The robust, interconnected nature of the polymer network makes it more difficult for abrasive forces to remove material from the surface. This property is highly desirable in coatings and dental restorative materials that are subjected to constant friction and wear. polysciences.com

Impact on Thermal Characteristics of Polymeric Materials

The introduction of 1,4-butanediol dimethacrylate as a crosslinking agent has a profound effect on the thermal behavior of polymeric materials. atamanchemicals.com

The glass transition temperature (Tg) is a critical property of polymers, marking the transition from a rigid, glassy state to a more flexible, rubbery state. Crosslinking with BDDMA generally leads to an increase in the Tg of the polymer. The crosslinks restrict the segmental motion of the polymer chains, requiring more thermal energy for the material to transition into a more mobile state. Studies on thermoplastic polyurethanes have shown that the type of diol used as a chain extender, such as 1,4-butanediol, influences the Tg. mdpi.commdpi.com For instance, using 1,3-butanediol (B41344) as a chain extender resulted in a higher Tg compared to 1,4-butanediol. mdpi.com

Effect of 1,4-Butanediol Dimethacrylate on Thermal Properties

Thermal PropertyInfluence of BDDMA CrosslinkingUnderlying Reason
Glass Transition Temperature (Tg)Generally Increases. atamanchemicals.comThe movement of polymer chains is restricted by the crosslinks, requiring higher temperatures to achieve the rubbery state.
Thermal StabilityEnhanced. koyonchem.comThe interconnected 3D network is more resistant to decomposition at high temperatures.

Chemical Resistance and Barrier Properties Enhancement

The dense, crosslinked network formed by 1,4-butanediol dimethacrylate significantly improves the chemical resistance and barrier properties of polymeric materials. guidechem.compolysciences.com The tightly interconnected polymer chains make it more difficult for solvents and other chemical agents to penetrate and swell the material, thus preserving its structural integrity. guidechem.com This enhanced chemical resistance is a key benefit in applications such as industrial coatings and sealants. storchem.com

Similarly, the crosslinked structure acts as a more effective barrier against the permeation of gases and liquids. The reduced free volume within the polymer matrix hinders the diffusion of molecules through the material. This is particularly important for packaging materials where preventing the ingress of oxygen or moisture is crucial for preserving the contents. The barrier properties of polymers are influenced by factors such as the type of polymer and the presence of coatings, with crosslinking playing a significant role in reducing permeability.

Control of Pore Morphology and Interconnectivity in Foamed Polymer Systems

The role of 1,4-Butanediol dimethacrylate (BDDMA) as a crosslinking agent is pivotal in the fabrication of foamed polymer systems with tailored pore structures. Its ability to form a rigid, crosslinked network upon polymerization is exploited to control critical morphological features such as pore size, shape, and the degree of interconnection between pores. This control is essential for the application of these materials in fields like tissue engineering, where the scaffold architecture dictates cellular infiltration and tissue growth.

Research has demonstrated that by manipulating the polymerization conditions of BDDMA-based emulsions, it is possible to achieve a high degree of control over the final foam structure. nih.govconsensus.app One effective method involves the use of water-in-monomer emulsions, where BDDMA constitutes the continuous monomer phase. nih.gov By employing microfluidics to generate these emulsions, researchers can create polymer foams with precisely defined characteristics. nih.govconsensus.app

Key findings from studies on poly(1,4-BDDMA) foams synthesized via emulsion templating highlight the versatility of this approach:

Control of Connectivity and Pore Shape: The initiation point of polymerization in a monodisperse water-in-BDDMA emulsion has a significant impact on the resulting pore structure. This allows for the selective synthesis of either open-cell or closed-cell foams. Furthermore, the shape of the pores can be directed to be either spherical or hexagonal by controlling the polymerization locus. nih.gov

Pore Size Regulation: The diameter of the pores in poly(1,4-BDDMA) foams can be systematically controlled. Using a single microfluidic chip, it has been possible to produce foams with pore sizes ranging from approximately 70 µm to 120 µm. nih.gov This level of control is crucial for applications requiring specific pore size distributions.

Another approach to creating porous poly(1,4-BDDMA) structures is through foamed emulsion templating. rsc.orgrsc.org This technique involves generating a monomer-in-water emulsion, which is then foamed before polymerization. rsc.org This process results in open-cell polymer foams that possess a unique "sub-porosity" within the pore walls, originating from the aqueous phase of the initial emulsion. rsc.org The stability of the foamed emulsion, which is dependent on the composition of the monomer-in-water emulsion, is a key factor in determining the final structure of the polymer foam. rsc.org

Detailed research findings have shown a direct correlation between the properties of the template emulsion and the resulting polymer foam. For instance, a foamed emulsion with a mean bubble diameter of 151 μm ± 90 μm was used to successfully synthesize a highly porous poly(1,4-BDDMA) foam with a mean pore diameter of 366 μm ± 91 μm. rsc.org

The following table summarizes the controllable aspects of pore morphology in poly(1,4-BDDMA) foams as demonstrated in research literature.

Controllable ParameterMethod of ControlResulting FeatureRange of Control/Specific Values
Pore Connectivity Varying the locus of initiation in water-in-BDDMA emulsionsOpen-cell or Closed-cell foams-
Pore Shape Varying the locus of initiation in water-in-BDDMA emulsionsSpherical or Hexagonal pores-
Pore Diameter Microfluidic generation of water-in-BDDMA emulsionsControlled pore size~70 µm to ~120 µm
Pore Diameter Foamed emulsion templatingHighly porous foamMean pore diameter of 366 µm ± 91 µm (from a foamed emulsion with 151 μm ± 90 μm mean bubble diameter)
Pore Wall Structure Foamed emulsion templating of a monomer-in-water emulsion"Sub-porosity" within pore walls-

Applications of 1,4 Butanediol Dimethacrylate in Advanced Polymeric Materials

High-Performance Polymer Foams and Porous Structures

The use of 1,4-Butanediol (B3395766) dimethacrylate is pivotal in creating sophisticated polymer foams with controlled architectures. These materials are sought after for applications ranging from biomedical scaffolds to industrial filtration and separation media, owing to their high porosity and interconnected pore networks.

A key method for producing highly porous poly(1,4-Butanediol dimethacrylate) foams is through foamed emulsion templating. rsc.org This technique involves creating a monomer-in-water emulsion, which is then foamed by introducing a gas phase. Subsequent polymerization of this foamed emulsion solidifies the structure, resulting in an open-cell polymer foam with a unique porous hierarchy. rsc.org

The stability of the initial foamed emulsion is paramount to the structural integrity of the final polymer foam. rsc.org Research has shown that the composition of the monomer-in-water emulsion is a critical factor. rsc.orgrsc.org A systematic variation of components has led to an optimized formulation for creating stable templates. rsc.org One successful composition involves a continuous phase made of 1,4-BDDMA, water, and glycerol. rsc.org The polymerization of this optimized foamed emulsion template leads to the formation of highly porous poly(1,4-BDDMA) foams. rsc.org A significant advantage of this method is the creation of a "sub-porosity" within the pore walls themselves, adding another level of structural complexity. rsc.org

ComponentVolume Percentage (vol%)
1,4-Butanediol dimethacrylate (1,4-BDDMA)65%
Water30%
Glycerol5%

Table 1: Optimized Composition of the Continuous Phase for Foamed Emulsion Templating. rsc.org

The foamed emulsion templating approach offers significant control over the final morphology of the polymer foam. sigmaaldrich.comsigmaaldrich.com By manipulating the formulation and processing conditions of the initial emulsion, it is possible to tailor key structural features such as pore size, shape, connectivity, and the distribution of pore sizes (polydispersity). sigmaaldrich.comsigmaaldrich.com

The characteristics of the template directly influence the resulting polymer foam. For instance, a foamed emulsion with a mean bubble diameter of 151 µm (± 90 µm) has been successfully used as a template. rsc.org After polymerization, this template yields a highly porous poly(1,4-BDDMA) foam with a significantly larger mean pore diameter of 366 µm (± 91 µm). rsc.org This demonstrates the ability to control the final pore structure by designing the initial liquid foam template. The resulting materials are characterized as open-cell polymer foams with porous walls, a direct consequence of the foamed emulsion structure. rsc.org

PropertyValue
Foamed Emulsion Mean Bubble Diameter151 µm ± 90 µm
Resulting Polymer Foam Mean Pore Diameter366 µm ± 91 µm

Table 2: Comparison of Template Bubble Size and Final Polymer Foam Pore Size. rsc.org

Polymeric Supports for Solid-Phase Synthesis and Catalysis

The ability of 1,4-Butanediol dimethacrylate to form crosslinked networks is extensively utilized in creating solid supports for chemical applications. These supports provide a stable, insoluble matrix onto which reagents or catalysts can be immobilized, simplifying purification processes and enabling reagent recycling.

A notable application of BDDMA is in the creation of novel polymeric supports for solid-phase peptide synthesis (SPPS). acs.org By copolymerizing styrene (B11656) and 1,4-butanediol dimethacrylate through aqueous suspension polymerization, a crosslinked polystyrene resin (PS-BDDMA) is formed. acs.orgresearchgate.net This support has demonstrated high efficiency in the synthesis of various peptides, including challenging sequences like the C-terminal fragment of the β-amyloid protein and fragments of the hepatitis C viral polyprotein. researchgate.netresearchgate.net The performance of PS-BDDMA supports has been shown to be comparable to or even exceed that of traditional Merrifield resins. researchgate.net These resins can be readily functionalized with chloromethyl, aminomethyl, or hydroxymethyl groups to facilitate the attachment of the first amino acid in the peptide chain. acs.org

Beyond peptide synthesis, BDDMA-crosslinked polystyrene serves as a robust backbone for creating polymer-bound reagents for various organic transformations. ias.ac.in One such example is the development of a polystyrene-supported t-butyl hydroperoxide reagent. ias.ac.in This solid-phase reagent, prepared using a 2% 1,4-BDDMA crosslinked polystyrene backbone, has been successfully employed in the epoxidation of olefins and the oxidation of alcohols to their corresponding carbonyl compounds. ias.ac.in

The polymeric reagent has proven to be efficient and recyclable, with its performance being comparable to, and in some cases better than, its soluble (monomeric) counterpart. ias.ac.in The effectiveness of the oxidation reactions is dependent on parameters such as the solvent, reaction temperature, and the presence of a catalyst. ias.ac.in The use of the BDDMA crosslinker was found to be advantageous over divinylbenzene (B73037) (DVB), yielding a higher capacity of the active hydroperoxide group on the resin. ias.ac.in

Substrate (Alcohol)Product (Carbonyl Compound)
Benzyl alcoholBenzaldehyde
1-PhenylethanolAcetophenone
CyclohexanolCyclohexanone
2-Octanol2-Octanone

Table 3: Representative Alcohol Oxidations Using 1,4-BDDMA Crosslinked Polystyrene-Supported t-Butyl Hydroperoxide. (Based on findings in ias.ac.in)

The efficiency of a polymeric support is critically linked to its physical properties, particularly its crosslink density and swelling behavior in reaction solvents. acs.orgresearchgate.net The flexible nature of the 1,4-BDDMA crosslinker imparts superior swelling properties to the PS-BDDMA resin compared to resins crosslinked with the more rigid divinylbenzene (DVB). acs.orgresearchgate.net This enhanced swelling is observed across a wide range of solvents commonly used in solid-phase synthesis, facilitating better access of reagents to the reactive sites within the polymer matrix. acs.org

CrosslinkerSwelling PropertiesSynthetic EfficiencyReference
2% 1,4-BDDMAExcellent in a wide range of solventsHigh coupling efficiency, maximum rate of peptide bond formation acs.org, researchgate.net
2% DVBLess effective swellingLower coupling efficiency and purity for difficult sequences researchgate.net

Table 4: Comparative Properties of BDDMA- and DVB-Crosslinked Polystyrene Supports.

Microencapsulation Technologies

1,4-Butanediol dimethacrylate (BDDMA) is a key monomer in the development of advanced microencapsulation technologies, particularly for creating robust polymer shells that protect and control the release of active substances.

Research has demonstrated the successful use of 1,4-butanediol dimethacrylate in forming the wall material for microcapsules designed to encapsulate fragrances and other volatile active agents. A common method for this is interfacial free-radical polymerization. In this process, poly(1,4-butanediol dimethacrylate) (PBDDMA) creates the shell that encloses the core material.

For instance, PBDDMA microcapsules containing dementholized peppermint oil have been effectively prepared through this technique. Current time information in Brevard County, US.guidechem.com The BDDMA monomer is particularly suitable for this application because it is difunctional, containing two double bonds. This structure allows it to undergo self-crosslinking during polymerization without the need for an additional crosslinking agent, forming a dense, three-dimensional polymer network that effectively entraps the core material. This method produces microcapsules with non-toxic wall materials, making them viable for applications in consumer products like textiles and daily necessities. Current time information in Brevard County, US.

The use of 1,4-butanediol dimethacrylate as a wall material has a significant influence on the physical and functional properties of the resulting microcapsules, including their shape, efficiency in containing the core material, and resistance to heat.

Morphology: Studies using scanning electron microscopy (SEM) have shown that the composition of the core material and the polymerization conditions influence the morphology of the PBDDMA microcapsules. Under optimal conditions, the microcapsules are spherical and have a compact surface. Current time information in Brevard County, US.guidechem.com

Encapsulation Efficiency: The efficiency of encapsulation is a critical measure of performance. For PBDDMA microcapsules with dementholized peppermint oil, response surface methodology has been used to optimize process parameters. Factors such as curing temperature, homogenization time and rate, and the ratio of core to shell material are tuned to maximize performance. Current time information in Brevard County, US. This optimization can lead to a high encapsulation efficiency, with studies reporting rates as high as 91%. Current time information in Brevard County, US.guidechem.com

Thermal Stability: The thermal stability of the microcapsules is crucial for their application in products that may be exposed to heat, such as in textiles during washing and drying. Thermogravimetric analysis (TGA) has shown that PBDDMA fragrance microcapsules can possess good thermal stability, remaining intact at temperatures below 100°C. Current time information in Brevard County, US.guidechem.com

The table below summarizes key findings from research on PBDDMA microcapsules.

ParameterFinding/ValueSource
Polymerization MethodInterfacial free-radical polymerization Current time information in Brevard County, US.guidechem.com
Core Material ExampleDementholized Peppermint Oil (DPO) Current time information in Brevard County, US.guidechem.com
Optimal MorphologySpherical shape, compact surface Current time information in Brevard County, US.
Maximum Encapsulation Efficiency91% Current time information in Brevard County, US.guidechem.com
Thermal Stability ThresholdStable below 100 °C Current time information in Brevard County, US.guidechem.com
Application ExampleCoating on cotton fabric with good washing durability Current time information in Brevard County, US.

Composites and Fiber-Reinforced Polymer Matrices

As a difunctional monomer, 1,4-butanediol dimethacrylate is an important component in the formulation of various composite materials, where it functions primarily as a crosslinking agent to enhance mechanical properties and durability.

1,4-Butanediol dimethacrylate is widely utilized in dental materials, including resin composites, adhesives, and denture base polymers. guidechem.comatamanchemicals.comanxinchem.com.cn In these applications, it serves as a crosslinking agent or a reactive diluent. guidechem.comontosight.ai The organic matrix of dental composites is typically based on dimethacrylate resins to which BDDMA is added. mdpi.com

Its incorporation into the resin matrix helps to improve key physical properties required for dental restorations. By forming a cross-linked polymer network, BDDMA enhances the hardness and wear resistance of the final composite material. polysciences.com This improved durability is critical for the longevity of restorative work. BDDMA is also a component in some prosthetic polymers, such as Probase Cold, where it is part of the liquid monomer mixture. nih.gov Its function as a bonding agent is also crucial in dental adhesives, where it facilitates the adhesion of restorative materials to the tooth structure. guidechem.com

Beyond the dental field, 1,4-butanediol dimethacrylate is integrated into a variety of structural composites and plastics to improve their performance. It is used as a crosslinking agent in the synthesis of high-performance polymers and polymer foams. sigmaaldrich.com Its ability to form strong, cross-linked networks makes it valuable in applications such as injection molding. anxinchem.com.cn

Research has demonstrated its utility in creating methacrylate-based polymer foams where properties like pore size and connectivity can be controlled, which is important for specialized industrial and biomedical applications. sigmaaldrich.com Furthermore, BDDMA is used in the fabrication of advanced structured materials, such as in the replication of silica (B1680970) colloidal crystal films, showcasing its versatility in creating materials with precise, high-performance characteristics. sigmaaldrich.com

Coatings, Adhesives, and Sealants

1,4-Butanediol dimethacrylate is a frequently used component in the formulation of high-performance coatings, adhesives, and sealants. guidechem.comnih.govavantorsciences.com Its primary role is that of a crosslinking monomer which, upon polymerization, significantly enhances the properties of the final product. atamanchemicals.com

In adhesives, BDDMA contributes to increased bond strength and heat resistance. atamanchemicals.com For coatings, it improves abrasion resistance and provides UV stability, making it suitable for applications like automotive and wood coatings. atamanchemicals.com The polymerization of BDDMA helps to form a durable, protective layer with a continuous, smooth texture. ontosight.ai As a low-viscosity, difunctional monomer, it allows for formulations with rapid curing times and minimal need for solvents. atamanchemicals.com It is also used in the production of sealants and elastomers to improve adhesion and heat resistance. atamanchemicals.com

Crosslinking in UV-Curable and Reactive Coatings

1,4-Butanediol dimethacrylate is extensively utilized as a reactive diluent and crosslinking agent in ultraviolet (UV)-curable and other reactive coating systems. rsc.org In these formulations, BDDMA's low viscosity and high reactivity are particularly advantageous. rsc.org

Upon exposure to UV radiation in the presence of a photoinitiator, the methacrylate (B99206) groups of BDDMA readily polymerize, forming a highly crosslinked, three-dimensional network. This rapid, on-demand curing process is a hallmark of UV-curable coatings, offering significant advantages in terms of processing speed and energy efficiency. The incorporation of BDDMA contributes to several key performance attributes of the cured coating, including:

Hardness and Scratch Resistance: The high crosslink density imparted by BDDMA results in a harder, more durable surface that is resistant to scratching and abrasion. polysciences.com

Chemical Resistance: The robust, crosslinked structure provides a formidable barrier against chemicals, solvents, and other environmental factors. polysciences.com

Reactive coatings, which cure through chemical reactions other than UV radiation (e.g., peroxide or amine curing), also benefit from the inclusion of BDDMA. In these systems, it acts as a co-monomer that crosslinks the polymer chains, leading to similar enhancements in mechanical strength and resistance properties. rsc.org

Below is a table summarizing the typical physical properties of 1,4-Butanediol dimethacrylate relevant to its use in coatings:

PropertyValueReference
Appearance Clear, colorless liquid miwonsc.com
Viscosity @ 25°C 1 - 10 cps miwonsc.com
Refractive Index (nD25) 1.456 miwonsc.com
Surface Tension 32.3 dyne/cm miwonsc.com
Glass Transition Temp. (Tg) 55 °C miwonsc.com

Adhesion Promotion and Durability Enhancement in Adhesive Formulations

In the realm of adhesive technology, 1,4-Butanediol dimethacrylate serves as a critical component for enhancing both adhesion and long-term durability. polysciences.comsigmaaldrich.com Its function as a crosslinking agent is pivotal in developing strong and resilient adhesive bonds. researchgate.net

The polymerization of BDDMA within an adhesive formulation creates a tightly knit polymer network, which improves the cohesive strength of the adhesive itself. researchgate.net This increased cohesion, coupled with the inherent adhesive properties of the methacrylate groups, leads to superior bond strength on a variety of substrates. The low viscosity of BDDMA can also improve the wetting characteristics of the adhesive, allowing it to penetrate into the microscopic pores and crevices of a substrate, thereby promoting better mechanical interlocking. rsc.org

The durability of an adhesive is its ability to maintain its bond strength over time and under various environmental stresses. The high crosslink density provided by BDDMA contributes significantly to the durability of adhesive formulations by:

Improving Chemical and Moisture Resistance: The crosslinked network restricts the ingress of solvents, water, and other chemicals that could otherwise degrade the adhesive bond. polysciences.com

Enhancing Thermal Stability: The strong covalent bonds formed during crosslinking provide resistance to thermal degradation, allowing the adhesive to perform reliably at elevated temperatures. rsc.org

Increasing Mechanical Robustness: The rigid polymer structure enhances the load-bearing capacity of the adhesive, making it more resistant to creep and mechanical failure.

A study on a soy-based bioadhesive using a related compound, 1,4-butanediol diglycidyl ether (BDDE), demonstrated a significant improvement in adhesive performance. The addition of BDDE resulted in a 417% increase in the wet shear strength of plywood bonded with the adhesive, reaching 1.19 MPa. techscience.com This was attributed to the formation of a dense, crosslinked network that enhanced water resistance. techscience.com While not a direct study on BDDMA, it highlights the effectiveness of short-chain di-functional crosslinkers in improving adhesive properties.

Molecularly Imprinted Polymers (MIPs)

Molecularly imprinted polymers are synthetic materials designed with recognition sites that are complementary in shape, size, and functionality to a specific target molecule. This "molecular memory" allows MIPs to selectively rebind the target molecule from a complex mixture.

Function as Crosslinker in Selective Recognition Systems

The crosslinking agent is a critical component in the synthesis of molecularly imprinted polymers, as it is responsible for creating and maintaining the three-dimensional structure of the polymer matrix and, consequently, the fidelity of the recognition sites. rsc.org 1,4-Butanediol dimethacrylate can be employed as a crosslinker in MIP formulations.

During the imprinting process, a template molecule is mixed with functional monomers and a high proportion of a crosslinking agent like BDDMA. This mixture is then polymerized. The crosslinker serves to lock the functional monomers in place around the template molecule. After polymerization, the template is removed, leaving behind cavities that are complementary to the template. The rigidity and high degree of crosslinking provided by BDDMA are essential for preserving the integrity of these binding sites, preventing their collapse after the template is extracted.

The nature of the crosslinker can significantly influence the selectivity and binding capacity of the resulting MIP. A study investigating the effect of the crosslinker's chain length on molecular recognition in MIPs found that there is an optimal length for achieving high selectivity. rsc.org While this particular study used poly(ethyleneglycol) dimethacrylate with varying ethylene (B1197577) oxide units, the principle underscores the importance of the crosslinker's structure in fine-tuning the recognition properties of the MIP. rsc.org The relatively rigid and short chain of BDDMA would be expected to create well-defined and stable recognition sites.

Analytical and Characterization Techniques in Bddma Research

Spectroscopic Characterization of BDDMA and its Polymerized Forms

Spectroscopic techniques are fundamental tools for the qualitative and quantitative analysis of BDDMA, offering detailed information about its chemical structure and the changes that occur during polymerization.

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the context of BDDMA, IR spectroscopy is used to confirm the presence of key chemical moieties in the monomer and to monitor their transformation during polymerization. The IR spectrum of the BDDMA monomer exhibits characteristic absorption bands corresponding to its methacrylate (B99206) and ester functional groups. nist.gov

Key characteristic peaks in the IR spectrum of BDDMA monomer include:

A strong absorption band around 1720 cm⁻¹, which is indicative of the C=O (carbonyl) stretching vibration of the ester group.

A peak at approximately 1638 cm⁻¹ corresponding to the C=C stretching vibration of the methacrylate's vinyl group.

Bands in the region of 1160 cm⁻¹ are attributed to the C-O stretching of the ester linkage.

Stretching vibrations of the C-H bonds in the butyl chain and methyl groups appear in the 2950-3100 cm⁻¹ range.

Upon polymerization, the intensity of the peak associated with the C=C double bond at ~1638 cm⁻¹ significantly decreases. This change provides a straightforward method to monitor the conversion of the monomer into a polymer. The disappearance or reduction of this peak confirms the consumption of the methacrylate groups and the formation of a saturated polymer backbone. The strong carbonyl peak at ~1720 cm⁻¹, however, remains in the spectrum of the poly(BDDMA), as the ester groups are not involved in the polymerization process.

Functional Group Characteristic IR Absorption (cm⁻¹) in BDDMA Monomer Observation After Polymerization
C=O (Ester)~1720Remains
C=C (Methacrylate)~1638Disappears or significantly decreases
C-O (Ester)~1160Remains
C-H (Alkyl)2950-3100Remains

This interactive table summarizes the key IR absorption bands for BDDMA and their fate during polymerization.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of BDDMA. Both proton (¹H) and carbon-13 (¹³C) NMR provide precise information about the chemical environment of each atom in the molecule, confirming its identity and purity. nih.govchemicalbook.com

In the ¹H NMR spectrum of BDDMA, distinct signals corresponding to the different types of protons in the molecule can be observed. The vinyl protons of the methacrylate groups typically appear as two separate signals at approximately 6.1 and 5.5 ppm. The protons of the methyl group attached to the double bond resonate at around 1.9 ppm. The protons of the butanediol (B1596017) backbone give rise to signals in the range of 1.7 to 4.2 ppm. Specifically, the protons on the carbons adjacent to the oxygen atoms (O-CH₂) are shifted further downfield (around 4.2 ppm) compared to the inner methylene (B1212753) protons (around 1.7 ppm). nih.gov

The ¹³C NMR spectrum provides complementary information. Key resonances for BDDMA include signals for the carbonyl carbon of the ester at approximately 167 ppm, the quaternary carbon of the methacrylate group at around 136 ppm, and the vinyl methylene carbon at about 125 ppm. The carbons of the butanediol chain are also clearly resolved. nih.gov

BDDMA Moiety ¹H NMR Chemical Shift (ppm) ¹³C NMR Chemical Shift (ppm)
Vinyl Protons (=CH₂)~6.1 and ~5.5~125
Methyl Protons (-CH₃)~1.9~18
Methylene Protons (O-CH₂)~4.2~64
Methylene Protons (-CH₂-CH₂-)~1.7~25
Carbonyl Carbon (C=O)-~167
Quaternary Carbon (C=C)-~136

This interactive table presents typical ¹H and ¹³C NMR chemical shifts for the BDDMA monomer.

Chromatographic Methods for Monomer and Polymer Analysis

Chromatographic techniques are essential for separating and quantifying the components of a mixture. In BDDMA research, these methods are crucial for assessing monomer purity and for determining the amount of unreacted monomer in a polymer matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique used for the analysis of volatile and semi-volatile compounds. contractsterilizationcompany.com It is particularly well-suited for detecting and quantifying residual BDDMA monomer in polymerized materials. chromatographyonline.com In this method, the sample is first vaporized and separated based on the components' boiling points and interactions with the GC column. contractsterilizationcompany.com As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint, allowing for unambiguous identification. contractsterilizationcompany.com The high sensitivity of GC-MS makes it ideal for trace analysis, which is critical in applications where the presence of residual monomer is a concern. contractsterilizationcompany.comchromatographyonline.com

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds. sielc.comprotocols.io For BDDMA analysis, reversed-phase HPLC is a common approach. sielc.com In this mode, a nonpolar stationary phase is used with a polar mobile phase. BDDMA, being a relatively nonpolar molecule, is retained on the column and then eluted by adjusting the mobile phase composition. sielc.com Detection is often achieved using a UV detector, as the methacrylate groups in BDDMA absorb UV light. HPLC is suitable for the quantitative analysis of BDDMA, for instance, in determining its purity or for monitoring its concentration in various formulations. sigmaaldrich.comsigmaaldrich.com

Morphological and Microstructural Analysis of Polymer Networks

Understanding the three-dimensional structure of poly(BDDMA) networks is essential for correlating the material's properties with its internal architecture. Various microscopy techniques are employed to visualize the morphology and microstructure of these polymer foams and networks. For instance, studies have been conducted to create polymer foams by polymerizing foamed emulsions of BDDMA in water. rsc.org The resulting poly(BDDMA) foams are highly porous, and their structure can be characterized by analyzing pore size and distribution. rsc.org This type of analysis provides critical information for applications where a specific porous structure is desired. rsc.org

Scanning Electron Microscopy (SEM) for Surface and Pore Architecture Examination

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface topography and internal structure of materials at the micro and nanoscale. azom.com In the context of BDDMA research, SEM is extensively used to examine the morphology of polymer networks, foams, and blends.

Detailed analysis of SEM micrographs provides valuable insights into the fracture patterns and internal morphologies of BDDMA-based polymer networks. For instance, in copolymers of BDDMA, SEM can reveal nodular objects arranged in regular arrays, with the sharpness of the morphological features providing clues about the crosslinking density and agglomerate dimensions. mdpi.com This morphological information is critical for understanding the mechanical properties of the material.

In the fabrication of porous materials, SEM is indispensable for characterizing the pore architecture. For example, in poly(1,4-BDDMA) foams synthesized via emulsion templating, SEM images can reveal the mean pore diameter and the fine structure of the continuous polymer phase. rsc.org These foams can exhibit a "sub-porosity" within the pore walls, originating from the voids left after the evaporation of the aqueous phase, which consists of densely-packed polymer globules. rsc.org The ability to visualize these features is essential for tailoring the foam's properties for specific applications.

Key Findings from SEM Analysis of Poly(1,4-BDDMA) Foam:

FeatureObservationImplication
Mean Pore Diameter 366 µm ± 91 µmIndicates a highly porous structure resulting from the emulsion template. rsc.org
Pore Wall Structure Densely-packed polymer globules with voidsCreates a "sub-porosity" within the continuous phase. rsc.org
Globule Origin Polymerization of monomer dropletsThe fundamental building blocks of the foam's solid structure. rsc.org

Dynamic Light Scattering (DLS) for Particle Size Distribution in Emulsions and Nanocapsules

Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution of small particles in suspension or polymers in solution. wyatt.commicrotrac.com It measures the fluctuations in scattered light intensity caused by the Brownian motion of particles. microtrac.com This information is then used to calculate the hydrodynamic size of the particles. wyatt.com DLS is a key characterization method for emulsions and nanocapsules, where particle size is a critical parameter influencing stability and performance. wyatt.comnih.gov

In the context of BDDMA research, DLS is particularly valuable for characterizing the size and polydispersity of nanocapsules and emulsion droplets. nih.gov For instance, in the development of drug delivery systems, DLS provides essential information on the apparent hydrodynamic particle size and the broadness of the size distribution. nih.govusp.org It is a rapid and straightforward technique, often used for initial screening and quality control. wyatt.com

However, it is important to note that DLS measures the hydrodynamic diameter, which can be influenced by surface structures and solvent interactions, and may differ from the size determined by other methods like transmission electron microscopy (TEM). rsc.org For a comprehensive understanding, DLS is often used in conjunction with other techniques. nih.gov

Typical DLS Measurement Parameters:

ParameterDescriptionRelevance
Hydrodynamic Diameter The diameter of a sphere that has the same translational diffusion coefficient as the particle being measured.Primary measure of particle size. wyatt.com
Polydispersity Index (PDI) A dimensionless measure of the broadness of the size distribution.Indicates the uniformity of the particle population. usp.org
Scattering Intensity The amount of light scattered by the particles.Can be related to particle concentration and aggregation. usp.org

Thermal Characterization of Polymers

The thermal properties of polymers are critical for determining their processing conditions and end-use applications. Techniques like Thermogravimetric Analysis (TGA) provide vital information about the thermal stability and degradation behavior of polymeric materials. polymerinnovationblog.com

Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation Profiles

Thermogravimetric Analysis (TGA) is a thermal analysis technique in which the mass of a sample is measured over time as the temperature changes. polymerinnovationblog.com This method is used to determine the thermal stability of a material and to study its decomposition kinetics. torontech.com A TGA instrument consists of a precision balance with a sample pan located inside a furnace. torontech.com The temperature is controlled, and the mass loss is recorded as a function of temperature. polymerinnovationblog.com

In the study of BDDMA-based polymers, TGA is employed to assess their thermal stability and to understand their degradation mechanisms. The resulting TGA curve plots the percentage of initial mass remaining versus temperature. The derivative of this curve, known as the DTG curve, shows the rate of mass loss and can help to distinguish between different decomposition steps. polymerinnovationblog.com The atmosphere in the furnace can be controlled, with inert gases like nitrogen used to study thermal decomposition and oxidizing gases like air to investigate thermo-oxidative degradation. polymerinnovationblog.com

For example, TGA can reveal that the degradation of a polymer in nitrogen may occur in a single step at a higher temperature, while in air, multiple degradation steps may be observed at lower temperatures. polymerinnovationblog.com This information is crucial for predicting the material's behavior in different thermal environments and for determining its maximum service temperature.

Interpreting TGA and DTG Curves:

Feature on CurveInformation Provided
Onset Temperature of Decomposition (TGA) The temperature at which significant mass loss begins, indicating the start of degradation. polymerinnovationblog.com
Temperature of Maximum Mass Loss Rate (DTG) The peak of the DTG curve, indicating the temperature at which the degradation rate is highest. polymerinnovationblog.com
Residual Mass (TGA) The percentage of mass remaining at the end of the experiment, which can indicate the presence of inorganic fillers or char formation. polymerinnovationblog.com
Number of Peaks (DTG) The number of distinct mass loss steps, suggesting a multi-stage degradation process. polymerinnovationblog.com

Computational and Theoretical Investigations of 1,4 Butanediol Dimethacrylate Systems

Molecular Modeling of Monomer Reactivity and Polymerization Pathways

Molecular modeling techniques are employed to investigate the reactivity of the 1,4-Butanediol (B3395766) dimethacrylate monomer and to elucidate the pathways of its polymerization. These models can predict how the structural and electronic properties of the monomer influence its tendency to polymerize. For instance, the presence of two methacrylate (B99206) groups in BDDMA allows for crosslinking, a key factor in forming robust polymer networks. atamanchemicals.com

Heat-cured polymerization of BDDMA tends to result in fewer residual monomers compared to cold-cured reactions, a phenomenon that can be explored through computational simulations of reaction kinetics at different temperatures. huidziekten.nl The reactivity of methacrylates, in general, is considered to be lower than that of acrylates, which is attributed to the steric hindrance from the methyl group. nih.gov This steric effect can be quantified using molecular modeling to understand its impact on reaction rates and polymer chain growth.

Simulation of Polymerization Processes and Network Formation Dynamics

Simulations of the polymerization of BDDMA are crucial for understanding the formation of the crosslinked polymer network. These simulations can model the process of free-radical polymerization, which is a common method for curing BDDMA-based systems. arkema.com The dynamics of network formation, including the development of microgels and their subsequent agglomeration, can be visualized and analyzed. nih.gov

One area of application is in the creation of polymer foams through a process called foamed emulsion templating. rsc.org In a study, a monomer-in-water emulsion was formulated and subsequently foamed and polymerized to create a poly(1,4-BDDMA) foam. rsc.org The stability of this foamed emulsion is critical for the final structure of the polymer foam, and simulations can help optimize the emulsion composition. rsc.org For instance, a stable formulation was found to consist of 65 vol% 1,4-BDDMA, 30 vol% water, and 5 vol% glycerol. rsc.org The resulting polymer foam exhibited high porosity with a mean pore diameter of 366 μm ± 91 μm and also featured a "sub-porosity" within the pore walls. rsc.org

PropertyValue
Mean Bubble Diameter (Foamed Emulsion)151 μm ± 90 μm
Mean Pore Diameter (Polymer Foam)366 μm ± 91 μm
PorosityHigh
Pore Wall StructurePorous

This interactive table summarizes the properties of a poly(1,4-BDDMA) foam created through foamed emulsion templating. rsc.org

Predictive Modeling of Material Properties Based on BDDMA Incorporation

Predictive modeling has emerged as a powerful tool for estimating the properties of materials based on their chemical composition, moving beyond traditional experimental approaches. arxiv.org By incorporating BDDMA into a polymer system, various material properties can be tailored. Computational models, including machine learning and quantitative structure-property relationship (QSPR) models, can predict these properties, accelerating materials development. arxiv.orgmdpi.comresearchgate.net

These predictive models can take the chemical formula or monomer structure as input to forecast a range of characteristics, including mechanical, thermal, and optical properties. arxiv.orgresearchgate.net For example, the incorporation of BDDMA as a crosslinking agent is known to influence hardness, heat stability, and water resistance. atamanchemicals.com Predictive models can quantify these effects, aiding in the design of materials with specific performance attributes for applications like adhesives and dental composites. atamanchemicals.com The development of graph neural network (GNN) models, which use only the chemical formula as input, represents a significant advancement in this field. arxiv.org

Elucidation of Structure-Property Relationships in Crosslinked Systems

The properties of crosslinked polymers are intrinsically linked to their network structure. Computational studies play a key role in elucidating these structure-property relationships in BDDMA-based systems. Differences in monomer structure, such as the flexibility of the aliphatic BDDMA versus a rigid aromatic dimethacrylate, lead to significant variations in the morphology and physical properties of the resulting polymer networks. nih.govresearchgate.net

Future Research Directions and Emerging Applications

Development of Novel Green Synthetic Routes for BDDMA

The traditional synthesis of BDDMA often involves processes that raise environmental concerns. Consequently, a significant area of future research is the development of greener, more sustainable synthetic pathways.

One promising approach is the adoption of biocatalysis. The enzymatic synthesis of esters, including methacrylates, using lipases has been widely explored. nih.govsci-hub.boxnih.gov Lipases, such as those from Candida antarctica (CALB), can catalyze transesterification reactions under mild conditions, reducing energy consumption and by-product formation. nih.govsci-hub.box Research into the lipase-catalyzed transesterification of methyl methacrylate (B99206) with 1,4-butanediol (B3395766), potentially using immobilized enzymes for enhanced reusability, presents a viable green alternative to conventional chemical catalysis. nih.govacs.orgnih.gov

Furthermore, the development of bio-based 1,4-butanediol (BDO) from renewable resources like succinic acid provides a sustainable feedstock for BDDMA synthesis. rsc.orgsigmaaldrich.comresearchgate.netresearchgate.net The microbial fermentation of sugars can produce succinic acid, which can then be catalytically converted to BDO. rsc.orgsigmaaldrich.comresearchgate.netresearchgate.net Combining bio-based BDO with green esterification methods could significantly lower the carbon footprint of BDDMA production.

Another avenue of green synthesis involves the use of novel, environmentally benign catalysts. A patented method utilizes an organotin catalyst for the reactive distillation transesterification of methyl methacrylate and 1,4-butanediol, boasting high efficiency and mild reaction conditions. google.com Future research could focus on replacing organotin compounds with even more environmentally friendly solid acid catalysts or other reusable catalytic systems. mdpi.com

Design of Advanced Polymer Architectures with Tailored Functionalities

Beyond its role as a simple crosslinker, BDDMA is being explored as a key component in the design of complex polymer architectures with precisely controlled properties.

Block Copolymers: Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are powerful techniques for synthesizing well-defined block copolymers. rsc.orgcmu.edunih.govcore.ac.ukharth-research-group.orgbuct.edu.cnrsc.org By using a macroinitiator, a block of one polymer can be grown, followed by the addition of BDDMA and other monomers to create block copolymers with tailored hydrophilic-hydrophobic balances, mechanical strengths, and thermal properties. cmu.edunih.govcore.ac.ukharth-research-group.org For example, ABA triblock copolymers with a central BDDMA-containing block could exhibit unique self-assembly behaviors. nih.govcore.ac.uk

Graft Copolymers: RAFT polymerization can also be employed to create graft copolymers where side chains are grown from a polymer backbone. nih.govnih.gov Grafting polymers onto a BDDMA-containing backbone, or vice-versa, can lead to materials with enhanced properties, such as improved membrane destabilization for drug delivery applications or tailored surface properties. nih.gov

Dendritic Polymers: Dendritic polymers are highly branched, tree-like macromolecules with a large number of functional end groups. core.ac.ukresearchgate.netresearchgate.net While direct synthesis of dendritic structures with a BDDMA core is an area for further exploration, BDDMA could be incorporated into the monomer units used to build dendritic or hyperbranched architectures. researchgate.netresearchgate.net This could lead to the development of novel drug delivery systems, where the dendritic structure provides a high drug-loading capacity and the BDDMA component offers controlled crosslinking and release characteristics. sci-hub.boxcore.ac.uk

Exploration of BDDMA in Smart Materials and Responsive Systems

"Smart" materials, which respond to external stimuli such as changes in pH or temperature, represent a rapidly growing area of materials science. nih.govnih.gov The incorporation of BDDMA into these systems allows for the creation of responsive materials with robust, crosslinked networks.

pH-Responsive Hydrogels: Hydrogels that swell or shrink in response to pH changes have significant potential in drug delivery and tissue engineering. nih.govresearchgate.net By copolymerizing BDDMA with pH-sensitive monomers like acrylic acid or allylamine, it is possible to create hydrogels that can, for instance, protect a drug in the acidic environment of the stomach and release it in the more neutral pH of the intestine. researchgate.netnih.govharvard.edu The crosslinking provided by BDDMA ensures the structural integrity of the hydrogel during these swelling and deswelling cycles.

Temperature-Responsive Polymers: Polymers that exhibit a lower critical solution temperature (LCST), such as poly(N-isopropylacrylamide) (PNIPAM), are widely studied for their temperature-responsive behavior. nih.govresearchgate.net Copolymerizing BDDMA with NIPAM can create thermoresponsive hydrogels that can be injected as a liquid at room temperature and then solidify into a gel at body temperature, making them ideal for in-situ forming implants and drug depots. nih.govnih.govresearchgate.net

Shape Memory Polymers: Shape memory polymers (SMPs) are materials that can be programmed to hold a temporary shape and then recover their original shape upon exposure to an external stimulus. The crosslinked network formed by BDDMA can serve as the permanent "memory" shape, while a secondary, reversible crosslink or phase transition can be used to set the temporary shape. Research into incorporating BDDMA into SMP formulations could lead to new applications in biomedical devices and deployable structures.

Expansion into Specialized Research Fields Requiring Highly Crosslinked Polymer Networks

The ability of BDDMA to form densely crosslinked polymer networks is crucial for its application in several specialized and emerging research fields. nih.govgoogle.comnih.govnih.gov

Monoliths for Chromatography and Microfluidics: Porous polymer monoliths are continuous porous structures used as stationary phases in chromatography and as functional elements in microfluidic devices. researchgate.netnih.govnih.govmdpi.commdpi.comresearchgate.net BDDMA is often used as a crosslinker in the photopolymerization of these monoliths, allowing for precise control over the pore structure, mechanical stability, and surface chemistry. researchgate.netnih.govnih.govmdpi.comresearchgate.net Future research will likely focus on developing novel monolith compositions with BDDMA for highly selective separations and for creating integrated microfluidic systems for complex biochemical analysis. nih.govmdpi.com

Tissue Engineering Scaffolds: In the field of tissue engineering, scaffolds provide a temporary three-dimensional structure for cells to attach, proliferate, and form new tissue. nih.govresearchgate.netnih.govmdpi.comresearchgate.net BDDMA can be used to create biodegradable and biocompatible scaffolds with controlled porosity and mechanical properties that mimic the native tissue. nih.govresearchgate.netnih.govmdpi.comresearchgate.net For instance, BDDMA has been investigated in the fabrication of scaffolds for bone tissue engineering, where the highly crosslinked network provides the necessary mechanical support for bone regeneration. nih.govresearchgate.net

High-Density Data Storage: While still in the early stages of exploration, the use of polymers for high-density data storage is a fascinating prospect. The ability to precisely control the three-dimensional structure of highly crosslinked polymers at the nanoscale could potentially be harnessed to store information. The crosslinking capabilities of BDDMA could play a role in creating robust, durable polymer matrices for such applications.

Q & A

Basic Question: What are the standard synthetic routes for 1,4-butanediol dimethylacrylate, and how do catalyst systems influence reaction efficiency?

Answer:
BDDMA is synthesized via esterification of 1,4-butanediol with methacrylic acid using acid catalysts. Solid acid catalysts like SO₄²⁻/TiO₂-SnO₂ or SO₄²⁻/TiO₂/La³⁺ are preferred due to their reusability and reduced environmental impact compared to homogeneous acids (e.g., sulfuric acid). Key parameters include:

  • Molar ratio of acid to alcohol : Optimal at 2.62:1 to maximize ester yield .
  • Catalyst loading : 8.88% (w/w) of total reactant mass achieves 90%+ conversion .
  • Temperature and time : 136°C for 4.68 hours under reflux minimizes side reactions like polymerization .

Basic Question: What analytical methods are critical for characterizing BDDMA purity and structural integrity?

Answer:

  • Gas Chromatography (GC) : Determines purity (≥90%) and monitors residual methacrylic acid (acid value ≤0.1%) .
  • FT-IR/NMR : Validates ester bond formation (C=O stretch at 1720 cm⁻¹) and quantifies crosslinking efficiency via double-bond conversion .
  • Viscosity measurements : 6.5 mPa·s at 20°C indicates proper monomer fluidity for polymerization .

Basic Question: How should researchers handle BDDMA’s reactivity and stability during experiments?

Answer:
BDDMA is sensitive to heat, light, and radicals. Best practices include:

  • Inhibitors : Use MEHQ (100±10 ppm) to prevent premature polymerization .
  • Storage : Keep at -35°C in amber vials under inert gas (N₂/Ar) to avoid hydrolysis or oxidation .
  • Safety : Avoid contact with peroxides, strong acids, or bases, which trigger exothermic reactions .

Advanced Question: How can response surface methodology (RSM) optimize BDDMA synthesis conditions?

Answer:
RSM models interactions between variables (e.g., temperature, catalyst loading) to predict optimal conditions. For SO₄²⁻/TiO₂-SnO₂-catalyzed synthesis:

  • Central Composite Design (CCD) : Identifies nonlinear relationships; e.g., excessive temperature (>140°C) degrades catalyst activity .
  • Validation : Confirm predicted yields (e.g., 92.3%) via triplicate experiments with <2% error .
  • Trade-offs : Higher catalyst loading reduces reaction time but increases post-synthesis purification costs .

Advanced Question: Why do studies report contradictory crosslinking efficiencies in BDDMA-based polymers?

Answer:
Discrepancies arise from:

  • Monomer ratio : Excess BDDMA (>10 wt%) may reduce crosslinking density due to steric hindrance .
  • Initiator systems : UV initiators (e.g., Irgacure 2959) achieve 70–85% conversion vs. thermal initiators (e.g., AIBN) at 60–75% .
  • Matrix interactions : In hyaluronic acid hydrogels, BDDMA’s hydrophobic backbone can phase-separate, lowering mechanical strength despite high conversion .

Advanced Question: How is BDDMA applied in biomedical research, such as gene delivery or tissue engineering?

Answer:

  • Gene transfection : BDDMA copolymerizes with cationic monomers to form branched polyesters, enhancing DNA binding and endosomal escape (transfection efficiency >80% in HEK293 cells) .
  • Hydrogels : Crosslinked BDDMA-hyaluronic acid networks show tunable swelling ratios (200–500%) for cartilage repair, but cytotoxicity risks require strict residual monomer control (<0.5%) .

Advanced Question: How should researchers address anomalies in BDDMA polymerization kinetics data?

Answer:

  • Anomaly detection : Use DSC to identify unexpected glass transition temperatures (Tg), indicating incomplete curing or side reactions .
  • Replicate experiments : Compare FT-IR peak ratios (C=C/C=O) across batches to isolate procedural errors .
  • Contamination checks : GC-MS screens for impurities (e.g., residual 1,4-butanediol) that inhibit chain propagation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.